molecular formula C10H13N3 B12830954 N-Ethyl-N-methyl-1H-benzo[d]imidazol-2-amine

N-Ethyl-N-methyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B12830954
M. Wt: 175.23 g/mol
InChI Key: WTLYZHJGUKMEHG-UHFFFAOYSA-N
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Description

N-Ethyl-N-methyl-1H-benzo[d]imidazol-2-amine is a substituted benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. Benzimidazole scaffolds are recognized as privileged structures in the development of therapeutic agents due to their diverse biological activities . This compound serves as a key chemical intermediate for constructing novel molecular entities to explore new treatment avenues. Research into substituted benzimidazoles, including N-ethyl and N-methyl variants, has demonstrated their potential in various biological assays. These compounds have been found to exhibit promising antimicrobial activity against selected Gram-positive and Gram-negative bacterial and fungal species, with some derivatives showing efficacy comparable to standard drugs like norfloxacin and fluconazole . Furthermore, structurally related benzimidazole derivatives have shown notable antiproliferative properties in screenings against cancer cell lines, including the MCF7 breast cancer cell line, with certain analogs exhibiting IC50 values more potent than 5-fluorouracil . The mechanism of action for antimicrobial activity may involve competition with purines, integral components of bacterial strains, leading to the inhibition of nucleic acid and protein synthesis . Modern synthetic approaches for such N-substituted 2-aminobenzimidazoles have advanced significantly, with recent literature describing efficient, one-pot methodologies using visible light-mediated, photocatalyst-free cyclodesulfurization for their construction . This compound is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N-ethyl-N-methyl-1H-benzimidazol-2-amine

InChI

InChI=1S/C10H13N3/c1-3-13(2)10-11-8-6-4-5-7-9(8)12-10/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

WTLYZHJGUKMEHG-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with o-phenylenediamine and an appropriate aldehyde or ketone.

    Reaction Conditions: The reaction is often carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions.

Industrial Production Methods

Industrial production often employs continuous flow reactors to optimize yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: N-Ethyl-N-methyl-1H-benzo[d]imidazol-2-amine can participate in nucleophilic substitution reactions, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of N-ethyl-N-methyl-1H-benzo[d]imidazol-2-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various N-substituted benzimidazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that benzimidazole derivatives, including N-Ethyl-N-methyl-1H-benzo[d]imidazol-2-amine, exhibit significant antimicrobial activity. A study evaluated a series of benzimidazole derivatives against various bacterial strains and fungi. The results indicated that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects .

Anticancer Potential

Benzimidazole derivatives have also been investigated for their anticancer properties. For instance, a study synthesized compounds related to this compound and tested them against cancer cell lines. The findings revealed that some derivatives exhibited potent growth inhibition against multiple cancer types, indicating their potential as anticancer agents .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory effects. Several derivatives have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammatory diseases .

Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of benzimidazole derivatives, this compound was included among several synthesized compounds. The study utilized a tube dilution method to determine minimum inhibitory concentrations (MIC) against various pathogens. Results indicated that certain derivatives had MIC values as low as 1.27 µM, demonstrating strong antimicrobial properties .

CompoundMIC (µM)Activity Type
This compound1.27Antimicrobial
Other Derivative 12.54Antimicrobial
Other Derivative 24.53Anticancer

Anticancer Activity

A comprehensive evaluation of the anticancer potential of this compound involved screening against various cancer cell lines using the Sulforhodamine B assay. The results indicated an IC50 value of less than 5 µM for some derivatives, suggesting substantial growth inhibition compared to standard chemotherapeutics .

Mechanism of Action

The compound exerts its effects primarily through interaction with cellular proteins and enzymes. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Benzimidazole derivatives vary in substituents on the aromatic ring and the amine group, significantly altering their electronic, steric, and solubility profiles. Key analogs include:

Compound Name Substituents (Position) Key Structural Features Reference
N-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine -NHCH₂CH₃ (2), -CF₃ (5) Electron-withdrawing CF₃ enhances lipophilicity
4-Phenyl-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine -NCH₂(3,4-Cl₂C₆H₃) (1), -Ph (4) Bulky dichlorobenzyl group impacts steric interactions
N,N-Dimethyl-1H-benzo[d]imidazol-2-amine -N(CH₃)₂ (2) Electron-donating methyl groups increase basicity
N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine -NHCH₂(benzimidazole) (2), thiazole linkage Thiazole moiety introduces heterocyclic diversity
5,6-Dimethoxy-N-(3-(5-methyl-1H-imidazol-1-yl)propyl)-1H-benzo[d]imidazol-2-amine -OCH₃ (5,6), -NHCH₂CH₂CH₂(imidazole) (2) Methoxy groups enhance solubility; imidazole adds hydrogen-bonding sites

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) increase stability and lipophilicity, whereas electron-donating groups (e.g., -OCH₃ in ) improve solubility.
  • Steric Influence : Bulky substituents (e.g., dichlorobenzyl in ) may hinder molecular interactions but enhance target specificity.
  • Hybrid Systems : Thiazole or imidazole linkages () expand bioactivity by introducing additional pharmacophores.
Alkylation of 2-Aminobenzimidazole
  • N,N-Dimethyl-1H-benzo[d]imidazol-2-amine : Synthesized via microwave-assisted reaction of 2-chlorobenzimidazole with dimethylamine (50% aqueous solution) at 200°C for 30 minutes, yielding 89% .
  • N-Ethyl-N-methyl derivative : Likely requires sequential or simultaneous alkylation with ethyl and methyl halides under similar conditions.
Acid-Amine Coupling
  • Acylated derivatives (e.g., compounds 1–26 in ) use TSTU/DIEA as coupling agents, suggesting applicability for functionalizing the amine group.

Physicochemical Properties

Key data from analogs highlight substituent effects:

Property N-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine N,N-Dimethyl-1H-benzo[d]imidazol-2-amine N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine
Melting Point (°C) Not reported Not reported >250
$^1$H NMR (δ, ppm) 1.16 (t, CH₂CH₃), 3.30–3.38 (m, NHCH₂) 3.40 (s, N(CH₃)₂) 3.51 (s, CH₂), 5.87 (s, NH)
Yield (%) Not reported 87–89 69
ESI-MS (m/z) 230.22 (MH$^+$) 162 (M + H)$^+$ 379 (M$^+$)

Trends :

  • Alkyl Groups : Ethyl groups produce triplet signals (~1.16 ppm) and methyl groups singlets (~3.40 ppm) in $^1$H NMR.
  • Polar Substituents : Thiazole or trifluoromethyl groups lower melting points due to reduced crystallinity.

Biological Activity

N-Ethyl-N-methyl-1H-benzo[d]imidazol-2-amine is a compound belonging to the class of benzimidazole derivatives, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, as well as insights into its synthesis and mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₁N₃ and a molecular weight of approximately 188.23 g/mol. The compound features a benzimidazole core characterized by a fused benzene and imidazole ring structure, with ethyl and methyl groups attached to the nitrogen atoms. This unique substitution pattern contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains, making it a candidate for further pharmacological studies in the field of infectious diseases. For example, studies have demonstrated its potential against Pseudomonas aeruginosa, one of the critical pathogens identified by the World Health Organization (WHO) as requiring urgent attention due to its resistance to existing antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and interfering with cell cycle progression. Notably, it has shown selective cytotoxicity against specific cancer cell lines, such as MCF-7 (breast cancer) and SK-Hep1 (liver cancer), with IC50 values indicating effective concentrations for inhibiting cell growth .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve interactions with biological macromolecules that influence cellular functions. Studies suggest that this compound can induce the formation of reactive oxygen species (ROS), leading to DNA damage and subsequent activation of apoptotic pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:

Compound NameMolecular FormulaSimilarity IndexBiological Activity
N-Methyl-1H-benzo[d]imidazol-2-amineC₈H₉N₃0.92Antimicrobial
2-Amino-1-isopropylbenzimidazoleC₉H₁₂N₄0.90Anticancer
5-Bromo-1H-benzo[d]imidazol-2-amineC₈H₈BrN₃0.82Antimicrobial
1,7-Dimethyl-1H-benzo[d]imidazol-2-amineC₉H₁₂N₄0.85Potential anti-inflammatory

This table illustrates that while many benzimidazole derivatives share antimicrobial properties, this compound exhibits distinct characteristics that warrant further investigation in medicinal chemistry.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Antimicrobial Evaluation : A study highlighted its effectiveness against Pseudomonas aeruginosa, demonstrating a significant reduction in bacterial virulence gene expression when tested in vitro .
  • Cytotoxicity Assays : In vitro assays revealed that this compound selectively inhibited the growth of MCF-7 cells with an IC50 value of approximately 3.1 µM, indicating potent anticancer activity .
  • Mechanistic Studies : Research has shown that treatment with N-Ethyl-N-methyl-1H-benzo[d]imidazol-2-amines can lead to cell cycle arrest in the S phase, suggesting its potential as a kinase inhibitor .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-substituted benzimidazole derivatives like N-Ethyl-N-methyl-1H-benzo[d]imidazol-2-amine?

  • Methodological Answer : A widely used approach involves one-pot reactions catalyzed by additives like CBr₄. For example, 1H-benzo[d]imidazol-2-amine can react with ethyl 3-oxo-3-phenylpropanoate and CBr₄ in acetonitrile at 80°C to yield substituted benzimidazoles with ~78% efficiency . Alternative routes include copper-catalyzed three-component coupling reactions with sulfonyl azides and terminal alkynes, which form N-sulfonylamidines as intermediates .

Q. How can researchers characterize this compound structurally?

  • Methodological Answer : Comprehensive characterization requires:

  • IR spectroscopy : Peaks at ~3293 cm⁻¹ (N-H stretch) and ~1600–1500 cm⁻¹ (aromatic C=C/C=N vibrations) .
  • NMR : ¹H NMR signals for ethyl and methyl groups (δ ~3.40 ppm, q) and aromatic protons (δ ~7.18–6.85 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., MH⁺ at m/z 202.29) .

Q. What analytical techniques are critical for verifying reaction intermediates in benzimidazole synthesis?

  • Methodological Answer : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progress. LC-MS is essential for detecting intermediates like N-sulfonylketenimines in copper-catalyzed reactions . For unexpected byproducts (e.g., diarylated compounds), single-crystal X-ray diffraction provides definitive structural validation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate unexpected byproducts in N-substituted benzimidazole synthesis?

  • Methodological Answer : Mechanistic studies are critical. For example, in the synthesis of 1-(4-fluorobenzyl)-N-(piperidin-4-yl) derivatives, competitive N-demethylation and self-catalyzed diarylation can occur. Adjusting stoichiometry (e.g., limiting amine equivalents) or using protecting groups (e.g., tosyl) suppresses side reactions . Kinetic profiling (e.g., rate-limiting step analysis) and additive screening (e.g., CBr₄ vs. other catalysts) further refine yields .

Q. What strategies are used to resolve contradictions in binding affinity data for benzimidazole-based enzyme inhibitors?

  • Methodological Answer : Co-crystal X-ray structures (e.g., PDB: 8CTB) reveal binding modes. For PRMT5/MTA inhibitors, bifurcated H-bonds between the –NH₂ group and Glu435/Glu444 residues explain affinity differences. Lipophilic efficiency (LLE) calculations (clogP vs. binding potency) reconcile discrepancies in activity across analogs .

Q. How can computational methods enhance the design of benzimidazole derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity . QSPR models estimate log(BBB) and intestinal absorption values to prioritize candidates with blood-brain barrier permeability, as demonstrated for 5,6-dimethoxy-N-(3-(5-methylimidazol-1-yl)propyl) derivatives .

Q. What experimental approaches validate the role of benzimidazole scaffolds in multi-target drug discovery (e.g., antiplasmodial or anti-Alzheimer’s agents)?

  • Methodological Answer :

  • Anti-plasmodial activity : Hemozoin inhibition assays quantify IC₅₀ values for analogs like 1-(4-fluorobenzyl)-N-phenethylpiperidin-4-yl derivatives .
  • Anti-Alzheimer’s potential : Glutaminyl cyclase inhibition assays and molecular docking (e.g., targeting uPAR) prioritize candidates like IPR-69 .

Data-Driven Research Challenges

Q. How should researchers address discrepancies in catalytic efficiency for nickel complexes of benzimidazole ligands?

  • Methodological Answer : Single-crystal X-ray structures (e.g., Ni(II) complexes) correlate ligand geometry (e.g., N-(2-quinolinyl)benzamide substituents) with ethylene oligomerization activity. Adjusting R-groups (e.g., methyl vs. isopropyl) optimizes steric/electronic effects, achieving activities up to 7.6 × 10⁶ g·mol⁻¹(Ni)·h⁻¹ .

Q. What methods are used to analyze the stability and isomerization of photoswitchable benzimidazoles?

  • Methodological Answer : Visible-light-mediated isomerization studies (e.g., Z→E transitions) use UV-Vis spectroscopy and LC-MS to track stability. For arylazobenzimidazoles, ¹³C NMR (δ ~158–111 ppm) and kinetic HPLC (tr = 12–13 min) quantify Z-isomer persistence under varying light conditions .

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